Product packaging for CAY10416(Cat. No.:CAS No. 443919-96-8)

CAY10416

Cat. No.: B163742
CAS No.: 443919-96-8
M. Wt: 536.6 g/mol
InChI Key: WSCRVCJAJAXULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CAY10416 is a potent dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO), key enzymes in the arachidonic acid pathway, making it a valuable compound for researching inflammatory diseases and cancer . Its selectivity for COX-2 is greater than 200-fold compared to COX-1, with documented IC50 values of 50 nM for COX-2 and 3 nM for 5-LO . This dual activity is significant because metabolites of the 5-LO pathway, such as leukotriene B4 (LTB4), are utilized by cancer cells to induce immunosuppressive regulatory B cells (tBregs), which facilitate metastasis . In preclinical studies, this compound has been shown to inhibit cancer cell proliferation, exhibiting 45% inhibition in PC3 human carcinoma cells at 100 µM and an IC50 of 83 µM in LNCaP human carcinoma cells . By blocking these enzymatic pathways, this compound serves as a crucial research tool for investigating the mechanisms of cancer immune escape and for evaluating potential therapeutic strategies aimed at controlling metastasis . The compound is provided with a purity of ≥95% . This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29FN2O5S B163742 CAY10416 CAS No. 443919-96-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29FN2O5S/c1-35-29(12-14-36-15-13-29)22-16-23(30)18-26(17-22)37-20-24-19-28(21-6-4-3-5-7-21)32(31-24)25-8-10-27(11-9-25)38(2,33)34/h3-11,16-19H,12-15,20H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCRVCJAJAXULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CCOCC1)C2=CC(=CC(=C2)F)OCC3=NN(C(=C3)C4=CC=CC=C4)C5=CC=C(C=C5)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29FN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440229
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443919-96-8
Record name 3-[[3-fluoro-5-(4-methoxyoxan-4-yl)phenoxy]methyl]-1-(4-methylsulfonylphenyl)-5-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular and Biochemical Mechanisms of Cay10416 Action

Direct Enzyme Inhibition and Modulation

CAY10416 exerts its biochemical effects through the direct inhibition of COX-2 and 5-LO, two pivotal enzymes in the eicosanoid pathway.

Cyclooxygenase-2 (COX-2) Pathway Modulation

This compound functions as an inhibitor of cyclooxygenase-2 (COX-2). Research indicates that this compound exhibits an IC₅₀ value of 50 nM for COX-2 inhibition. caymanchem.comcaymanchem.combertin-bioreagent.com Notably, this compound demonstrates significant selectivity for COX-2 over cyclooxygenase-1 (COX-1), with a selectivity greater than 200-fold. caymanchem.comcaymanchem.combertin-bioreagent.com This selective inhibition impacts the metabolic conversion of arachidonic acid through the COX-2 pathway.

5-Lipoxygenase (5-LO) Pathway Modulation

In addition to its effects on COX-2, this compound also inhibits the activity of 5-lipoxygenase (5-LO). Studies have determined an IC₅₀ value of 3 nM for this compound against 5-LO. caymanchem.comcaymanchem.combertin-bioreagent.com This inhibition directly affects the initiation of the lipoxygenase pathway of arachidonic acid metabolism.

The inhibitory potencies of this compound against COX-2 and 5-LO are summarized in the table below:

EnzymeIC₅₀ (nM)Selectivity (vs. COX-1)
COX-250>200-fold
5-LO3N/A

Downstream Biochemical Pathway Interruption

The direct inhibition of COX-2 and 5-LO by this compound leads to significant interruptions in the downstream biochemical pathways responsible for the synthesis of various lipid mediators.

Leukotriene Biosynthesis Inhibition

A key downstream effect of this compound's action on the 5-LO/FLAP pathway is the inhibition of leukotriene biosynthesis. Specifically, this compound treatment has been shown to significantly reduce the levels of leukotriene B₄ (LTB₄). nih.govaai.orgresearchgate.net LTB₄ is a potent inflammatory mediator produced from the metabolism of arachidonic acid via the 5-LO pathway. Experimental data demonstrates that this compound at a concentration of 5 µM reduced LTB₄ expression in 4T1-PE cells. nih.govaai.org Similarly, in vivo studies showed that treatment with this compound reduced serum levels of LTB₄ in 4T1 tumor-bearing mice. nih.govaai.orgresearchgate.net This reduction in LTB₄ levels highlights the functional consequence of this compound's inhibitory effect on 5-LO activity within the cellular environment.

The impact of this compound on LTB₄ levels is illustrated by the following findings:

Treatment (in vitro, 4T1-PE cells)LTB₄ Expression
Vehicle (DMSO)High
This compound (5 µM)Reduced
MK886 (10 µM)Reduced
Ibuprofen (10 µM)Not reduced

Based on ELISA results in conditioned medium. nih.govaai.org

Treatment (in vivo, 4T1 tumor-bearing mice)Serum LTB₄ Levels
Vehicle (DMSO)Enhanced
This compoundReduced
MK886Reduced

Based on ELISA results in sera. nih.govaai.orgresearchgate.net

Receptor and Signaling Pathway Modulation

The modulation of receptor activity and downstream signaling cascades is a critical aspect of this compound's mechanism of action. Studies have investigated its influence on nuclear receptors like PPARα and its involvement in cellular signaling pathways associated with immune cell differentiation and function.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation Studies in B Cells

Research has indicated a link between this compound and the activity of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), particularly in the context of B cells. PPARα is a nuclear receptor that functions as a transcription factor, playing a role in lipid metabolism, inflammation, and cellular differentiation researchgate.netwikipedia.org. Studies have shown that metabolites of the 5-lipoxygenase pathway, such as leukotriene B4 (LTB4), can activate PPARα in B cells nih.govaai.org. This activation is implicated in the generation of tumor-evoked regulatory B cells (tBregs), which are known to facilitate immune escape in the context of cancer nih.govaai.orgresearchgate.net.

This compound, as a 5-LO inhibitor, has been shown to reduce the levels of LTB4 nih.govaai.orgresearchgate.net. By inhibiting 5-LO, this compound can indirectly affect PPARα activation that is mediated by 5-LO metabolites like LTB4. Studies using conditioned media from cancer cells treated with this compound demonstrated an abrogation of the ability of these cells to generate tBregs from B cells nih.govaai.orgresearchgate.net. This suggests that the inhibition of 5-LO by this compound disrupts a signaling axis involving 5-LO metabolites and PPARα in B cells, which is crucial for tBreg induction nih.govaai.org.

The generation of tBregs and their subsequent suppression of T cell proliferation was significantly reduced when B cells were incubated with conditioned medium from cancer cells treated with this compound nih.govaai.orgresearchgate.net. This effect was similar to that observed with other 5-LO/FLAP inhibitors and a pharmacological antagonist of PPARα, MK886 nih.govaai.orgresearchgate.net. These findings support the involvement of the 5-LO pathway and PPARα in the generation of these immunosuppressive B cells and highlight this compound's ability to interfere with this process nih.govaai.org.

The following table summarizes the effect of this compound and other inhibitors on tBreg generation:

Treatment of Cancer Cells (in CM)Effect on tBreg Generation (CD25+CD81High)Effect on T Cell Proliferation Suppression
Vehicle (DMSO)Readily convertedEfficiently suppressed
This compound (5 μM)Almost completely lostAlmost completely lost
Zileuton (50 μM)Almost completely lostAlmost completely lost
MK886 (10 μM)Almost completely lostAlmost completely lost
Ibuprofen (10 μM)Not affectedNot affected

*Data compiled from research findings nih.govaai.orgresearchgate.net.

Investigation of Other Associated Cellular Signaling Cascades

Beyond its impact on the 5-LO/LTB4/PPARα axis, this compound's dual inhibitory activity on COX-2 and 5-LO suggests potential modulation of other associated signaling cascades. While the primary focus in the provided research is on the 5-LO pathway and its link to PPARα in B cells, COX-2 inhibition by this compound would affect the production of prostaglandins (B1171923), which are involved in diverse signaling pathways related to inflammation, pain, and fever caymanchem.comtargetmol.cnglpbio.com.

However, studies investigating the mechanism of tBreg induction specifically ruled out the involvement of the COX/prostaglandin (B15479496) pathway, as treatment with ibuprofen, a COX-2 inhibitor, did not affect tBreg generation nih.govaai.orgresearchgate.net. This suggests that in the context of cancer cell-mediated tBreg induction, this compound's effect is predominantly mediated through the inhibition of the 5-LO pathway nih.govaai.org.

While the direct impact of this compound on other specific signaling cascades beyond the 5-LO/LTB4/PPARα axis in B cells is not extensively detailed in the provided search results, its known function as a dual COX-2/5-LO inhibitor implies a broader potential to influence eicosanoid-mediated signaling. Further research would be required to fully elucidate the extent of this compound's modulation of other cellular signaling pathways.

Cellular and in Vitro Biological Activities of Cay10416

Anti-proliferative Effects in Cancer Cell Lines

CAY10416 has demonstrated anti-proliferative effects in various cancer cell lines, indicating its potential as an agent to inhibit cancer cell growth.

Prostate Carcinoma Cell Line Research (e.g., PC3, LNCaP)

Studies have specifically examined the effects of this compound on prostate carcinoma cell lines. In the PC3 human carcinoma cell line, this compound showed a 45% inhibition of proliferation at a concentration of 100 µM. caymanchem.comtargetmol.cntargetmol.cn In the LNCaP human carcinoma cell line, this compound inhibited growth with an IC50 value of 83 µM. caymanchem.comtargetmol.cntargetmol.cn These findings suggest that this compound can impede the proliferation of prostate cancer cells in vitro.

Here is a summary of the anti-proliferative effects of this compound in prostate cancer cell lines:

Cell LineEffect on ProliferationConcentration/IC50
PC345% inhibition100 µM
LNCaPGrowth inhibition (IC50)83 µM

Exploration in Other Carcinoma Cell Line Models

While the provided search results primarily highlight prostate cancer cell lines, the role of COX-2/5-LO inhibitors like this compound as potential therapeutic agents for various cancers, including prostate cancer, is mentioned. targetmol.cntargetmol.cn The broad involvement of COX and 5-LO pathways in the survival and proliferation of various cancer cells, such as pancreatic, prostate, breast, and lung cancer cells, suggests that this compound's anti-proliferative effects may extend to other carcinoma models expressing these enzymes. nih.govaai.org However, specific data on this compound's effects in other carcinoma cell lines were not detailed in the provided snippets.

Apoptosis Induction Mechanisms in Cellular Models

This compound, as a dual COX-2/5-LO inhibitor, is also recognized as an apoptosis-inducing agent. caymanchem.comtargetmol.cntargetmol.cn Apoptosis, or programmed cell death, is a crucial mechanism for eliminating damaged or unwanted cells, and its dysregulation is a hallmark of cancer. While the specific mechanisms by which this compound induces apoptosis were not extensively detailed in the search results, its classification as an apoptosis-inducing agent suggests it interferes with cellular pathways that regulate cell survival and death. caymanchem.comtargetmol.cntargetmol.cn COX-2/5-LO inhibitors, in general, have been linked to the induction of apoptosis in cancer cells. caymanchem.comtargetmol.cntargetmol.cn

Immune Cell Modulation and Regulatory Cell Biology Research

Beyond its direct effects on cancer cells, this compound has been investigated for its ability to modulate immune cell function, particularly in the context of regulatory B cells.

Inhibition of Tumor-Evoked Regulatory B Cell (tBreg) Generation

Research has shown that this compound can inhibit the generation of tumor-evoked regulatory B cells (tBregs). nih.govaai.orgresearchgate.net tBregs are immunosuppressive B cell subpopulations that can promote cancer escape and metastasis. nih.govaai.org Studies using conditioned medium from 4T1-PE breast cancer cells, which are known to induce tBreg generation, demonstrated that treatment of these cells with this compound (at 5 µM) abrogated their ability to induce tBregs from B cells. nih.govaai.orgresearchgate.net This was evidenced by the lack of upregulation of tBreg-associated surface markers (CD81High CD25+) and the inability of these B cells to suppress the proliferation of anti-CD3 antibody-stimulated CD4+ T cells. nih.govaai.orgresearchgate.net This suggests that this compound interferes with the process by which cancer cells induce the formation of these immunosuppressive B cells. The mechanism appears to involve the inhibition of the 5-LO/FLAP/leukotriene pathway, which is utilized by cancer cells to produce metabolites like leukotriene B4 (LTB4) that induce tBreg generation. nih.govaai.org

Modulation of T Cell Proliferation and Function

As a consequence of inhibiting tBreg generation, this compound indirectly modulates T cell proliferation and function. tBregs are known to suppress T cell proliferation. nih.govaai.orgresearchgate.net By preventing the formation of functional tBregs, this compound helps restore the ability of T cells to proliferate in response to stimulation. nih.govaai.orgresearchgate.net Specifically, B cells exposed to conditioned medium from this compound-treated 4T1-PE cells failed to suppress the proliferation of anti-CD3 antibody-stimulated CD4+ T cells, a function characteristic of tBregs. nih.govaai.orgresearchgate.net This indicates that this compound's effect on tBregs can enhance anti-tumor immunity by preserving or restoring T cell activity.

Inflammation-Related Cellular Responses

Inflammation is a complex biological response involving immune cells and the release of various mediators, including eicosanoids and cytokines, which contribute to the body's defense mechanisms but can also drive pathological conditions. this compound's activity as a dual COX-2/5-LO inhibitor positions it as a compound of interest for studying the modulation of inflammatory pathways at the cellular level. caymanchem.combertin-bioreagent.com

Effects on Eicosanoid-Mediated Cellular Processes

Eicosanoids, derived from the metabolism of arachidonic acid, include prostaglandins (B1171923), thromboxanes (produced via COX enzymes), and leukotrienes (produced via LO enzymes). glpbio.comnih.gov These molecules exert diverse effects on cellular functions, particularly within the immune system, influencing processes such as chemotaxis, vascular permeability, and the release of other inflammatory mediators. glpbio.com

This compound has been shown to inhibit both COX-2 and 5-LO enzymes with reported half-maximal inhibitory concentration (IC50) values of 50 nM for COX-2 and 3 nM for 5-LO. caymanchem.combertin-bioreagent.com Notably, its selectivity for COX-2 over COX-1 is reported to be greater than 200-fold. caymanchem.combertin-bioreagent.com

In cellular studies utilizing 4T1-PE cancer cells, which are known to express genes involved in leukotriene synthesis, this compound demonstrated a significant impact on eicosanoid production. aai.orgnih.gov Treatment of these cells with this compound at a concentration of 5 µM resulted in a notable reduction in the levels of Leukotriene B4 (LTB4) in the conditioned medium. aai.orgnih.govresearchgate.net LTB4 is a potent leukotriene known for its role as a chemoattractant and activator of leukocytes, contributing to inflammatory responses. glpbio.com This finding indicates that this compound effectively inhibits the 5-LO pathway in a cellular context, thereby reducing the production of this pro-inflammatory mediator. aai.orgnih.govresearchgate.net

The following table summarizes the effect of this compound on LTB4 levels in 4T1-PE cell conditioned medium:

TreatmentConcentration (µM)Relative LTB4 Levels (% of Vehicle)
Vehicle (DMSO)-100
This compound5Significantly Reduced
MK88610Significantly Reduced
Zileuton50Significantly Reduced
Ibuprofen10Not Affected

*Data derived from studies on 4T1-PE cells, illustrating the impact of various inhibitors on LTB4 production in conditioned medium. aai.orgnih.gov The 'Significantly Reduced' entry for this compound reflects the reported substantial decrease in LTB4 levels compared to the vehicle control.

Impact on Inflammatory Cytokine Gene Expression Studies

Inflammatory cytokines, such as TNF-α, IL-1β, and IL-8, are crucial signaling molecules that orchestrate and amplify the inflammatory response. Their expression is tightly regulated at the transcriptional level. nih.govnih.govresearchgate.net

Preclinical Pharmacological Research of Cay10416 in Disease Models

In Vivo Animal Model Investigations in Oncology

In vivo animal models, particularly murine models, are extensively used in oncology research to study tumor growth, progression, and response to potential therapies. nih.govnuvisan.comchampionsoncology.comjax.orgcriver.comfrontiersin.org These models can include xenografts (human tumors in immunocompromised mice), syngeneic models (murine tumors in immunocompetent mice of the same strain), and genetically engineered mouse models (GEMMs) that spontaneously develop tumors. nih.govchampionsoncology.comcriver.comfrontiersin.org

Based on the available search results, detailed in vivo animal model investigations specifically focusing on the effects of CAY10416 in oncology models were not extensively found. However, one study explored the role of peroxisome proliferator-activated receptor alpha (PPARα) activation, for which this compound is an agonist, in the context of breast cancer cells and the induction of immunosuppressive regulatory B cells (tBregs). researchgate.net While this study primarily reported in vitro findings, it highlights a potential mechanism relevant to oncology.

Abrogation of Tumor Metastasis in Murine Models

Tumor metastasis, the spread of cancer cells from the primary site to distant organs, is a major factor contributing to cancer mortality. plos.org Murine models are frequently utilized to study the mechanisms of metastasis and evaluate the efficacy of interventions aimed at inhibiting this process. jax.orgcriver.complos.orgnih.gov These models can involve the orthotopic implantation of tumor cells or the use of spontaneous metastatic models. criver.comnih.gov

Specific in vivo data demonstrating the abrogation of tumor metastasis by this compound in murine models were not identified in the provided search results. However, in vitro research indicates that PPARα activation by metabolites of the 5-lipoxygenase pathway, such as leukotriene B4 produced by tumor cells, is involved in breast cancer metastasis and tumor evasion through the induction of immunosuppressive regulatory B cells (tBregs). researchgate.net this compound, as a PPARα agonist, was shown in vitro to inhibit the generation of tBregs induced by conditioned medium from nonmetastatic breast cancer cells (4T1-PE cells). researchgate.net This suggests a potential indirect link between this compound's mechanism and processes relevant to tumor evasion and metastasis, although direct in vivo evidence of metastasis abrogation by this compound was not found.

Research in Inflammatory Disease Models (Non-Clinical)

Preclinical research in inflammatory disease models is crucial for understanding disease pathogenesis and evaluating potential anti-inflammatory therapies. mdbneuro.comoncodesign-services.comporsolt.comwuxibiology.comfrontiersin.orgnih.gov A variety of non-clinical models exist for studying inflammatory conditions, including chemically induced models, genetically modified models, and immune-mediated models, covering conditions such as arthritis and inflammatory bowel disease (IBD). mdbneuro.comoncodesign-services.comporsolt.comwuxibiology.comfrontiersin.orgnih.gov

Based on the available search results, specific research findings on this compound in inflammatory disease models were not identified. The search results provided general information about various inflammatory disease models used in preclinical research mdbneuro.comoncodesign-services.comporsolt.comwuxibiology.comfrontiersin.orgnih.gov but did not include studies investigating the effects of this compound in these models.

Advanced Research Methodologies and Approaches for Cay10416 Study

Biochemical and Enzymatic Assay Methodologies

Biochemical and enzymatic assays are fundamental tools in characterizing the interaction of CAY10416 with its target enzymes, COX-2 and 5-LO. bertin-bioreagent.comcaymanchem.compatsnap.com These assays provide quantitative data on enzyme activity and the potency of this compound as an inhibitor. enzyme-modifier.chmdpi.commonash.edunih.gov

Enzyme Activity Quantification and Half-Maximal Inhibitory Concentration (IC50) Determination

Enzyme activity quantification involves measuring the rate at which an enzyme converts a substrate into a product under controlled conditions. patsnap.com For this compound, this is typically applied to the enzymes COX-2 and 5-LO. The half-maximal inhibitory concentration (IC50) is a key parameter determined through these assays, representing the concentration of this compound required to inhibit 50% of the enzyme's activity. mdpi.comresearchgate.net

Studies have shown that this compound is a dual COX-2/5-LO inhibitor with distinct potencies against each enzyme. The reported IC50 values for this compound are 50 nM for COX-2 and 3 nM for 5-LO. bertin-bioreagent.comcaymanchem.comtargetmol.com This indicates that this compound is significantly more potent in inhibiting 5-LO activity compared to COX-2. The selectivity of this compound for COX-2 over COX-1 has also been assessed, demonstrating a selectivity greater than 200-fold. bertin-bioreagent.comcaymanchem.com

The following table summarizes the IC50 values of this compound against COX-2 and 5-LO:

EnzymeIC50 Value (nM)
COX-250
5-LO3

Metabolite Expression Analysis (e.g., Leukotriene B4 ELISA)

Metabolite expression analysis focuses on quantifying the levels of specific metabolites produced through enzymatic pathways targeted by this compound. jfda-online.comfrontiersin.orgkcl.ac.ukmdpi.com Given this compound's inhibition of 5-LO, a key metabolite of interest is Leukotriene B4 (LTB4), which is produced via the 5-LO pathway. aai.org

Enzyme-Linked Immunosorbent Assay (ELISA) is a common methodology used for quantifying LTB4 levels in biological samples, such as cell culture media or serum. caymanchem.comavantorsciences.comcaymanchem.comcusabio.com This assay utilizes antibodies specific to LTB4 to detect and measure its concentration. caymanchem.comavantorsciences.comcusabio.com

Research using LTB4 ELISA has demonstrated that this compound treatment can reduce LTB4 expression. In studies involving 4T1-PE cells, a breast cancer cell line, treatment with this compound at a concentration of 5 µM significantly reduced LTB4 expression in the conditioned medium compared to untreated cells. aai.orgnih.gov Similar reductions in LTB4 levels were observed in vivo in tumor-bearing mice treated with MK886, another inhibitor of the 5-LO pathway, suggesting a comparable effect for inhibitors targeting this route. aai.orgresearchgate.net

The following table illustrates the effect of this compound on LTB4 expression in 4T1-PE cell conditioned medium:

TreatmentThis compound Concentration (µM)Relative LTB4 Expression
Vehicle (DMSO)0High
This compound5Reduced

Cell-Based Assay Systems

Cell-based assays are essential for evaluating the biological effects of this compound in a more complex, physiological context. nih.govnih.govmdpi.comscilifelab.se These systems allow researchers to study the compound's impact on cellular processes such as growth, viability, and immune cell function. patsnap.com

Mammalian Cell Line Culture and Treatment Protocols

Mammalian cell lines are widely used in cell-based assays to provide a consistent and reproducible system for studying compound effects. nih.gov Various cell lines, including cancer cell lines like LNCaP and PC3 (human carcinoma cell lines), have been cultured and treated with this compound to assess its impact. bertin-bioreagent.comcaymanchem.com Standard cell culture protocols involving appropriate media, incubation conditions, and cell densities are employed. evidentscientific.com Treatment protocols involve exposing the cultured cells to varying concentrations of this compound for specific durations, depending on the assay's objective. evidentscientific.com

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are used to measure the effect of this compound on cell growth and survival. evidentscientific.comresearchgate.netnih.govgbiosciences.com These assays often rely on metabolic activity markers or DNA synthesis to quantify the number of viable and proliferating cells after treatment. evidentscientific.comnih.gov Examples of such assays include MTT, WST, and Alamar Blue assays, which measure metabolic activity, and methods that quantify DNA content or cell number directly. evidentscientific.comresearchgate.netnih.govgbiosciences.comresearchgate.net

Studies have investigated the effect of this compound on the proliferation of cancer cell lines. In the LNCaP human carcinoma cell line, this compound inhibited growth with an IC50 value of 83 µM. bertin-bioreagent.comcaymanchem.com In the PC3 human carcinoma cell line, this compound exhibited a 45% inhibition of proliferation at a concentration of 100 µM. bertin-bioreagent.com

The following table presents cell proliferation inhibition data for this compound in specific cell lines:

Cell LineThis compound ConcentrationEffect on ProliferationData Type
LNCaP human carcinomaIC50 = 83 µMQuantitative (IC50)
PC3 human carcinoma100 µM45% inhibitionQuantitative (Percentage Inhibition)

Immune Cell Isolation and Co-culture Studies

Immune cell studies are conducted to understand how this compound might influence immune responses, particularly given the role of eicosanoids (products of COX and LO pathways) in inflammation and immune cell function. avantorsciences.comnih.govfrontiersin.orgcziscience.comnih.gov These studies often involve isolating specific immune cell populations, such as B cells or T cells, from sources like blood or lymphoid tissues. nih.govnih.gov Isolated immune cells can then be cultured alone or in co-culture with other cell types, such as cancer cells, in the presence of this compound. nih.gov

Co-culture studies have been used to investigate the effect of this compound on the generation and function of regulatory B cells (Bregs), which can be influenced by metabolites of the 5-LO pathway like LTB4. aai.orgnih.govresearchgate.netresearchgate.net Studies have shown that conditioned medium from cancer cells treated with this compound did not induce the upregulation of Breg-associated surface markers or suppress the proliferation of stimulated T cells in co-culture, in contrast to conditioned medium from untreated cells. aai.orgnih.govresearchgate.net This suggests that by inhibiting 5-LO, this compound can interfere with cancer cell-mediated immune modulation involving the LTB4 pathway. aai.orgnih.govresearchgate.netresearchgate.net

Flow Cytometry and Immunophenotyping Applications

Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells or particles as they pass through a laser beam. It allows for the quantitative assessment of various cellular properties, including size, granularity, and the expression of cell surface and intracellular markers through the use of fluorescently labeled antibodies. Immunophenotyping, a key application of flow cytometry, involves identifying and quantifying different cell populations within a heterogeneous sample based on their unique combination of surface and intracellular antigens. This is particularly valuable in immunology and cancer research for characterizing immune cell subsets and identifying aberrant cell populations.

In the context of this compound research, flow cytometry and immunophenotyping have been employed to assess the compound's effects on cell populations, particularly immune cells. For instance, studies investigating the role of lipid mediators in inducing regulatory B cells (Bregs) have utilized flow cytometry to identify and quantify specific Breg subsets based on markers such as CD25 and CD81 expression. aai.orgresearchgate.net The ability of this compound to influence the generation or characteristics of these immune cells can be evaluated by analyzing changes in their immunophenotype using flow cytometry. aai.orgresearchgate.net

Data from research using flow cytometry has demonstrated that conditioned medium from cells treated with this compound did not upregulate tBreg-associated surface markers like CD81 High CD25+ in B cells, in contrast to conditioned medium from untreated or ibuprofen-treated cells. researchgate.net This suggests that this compound impacts the signaling pathways that lead to the expression of these markers on B cells.

Molecular Biology Techniques

Molecular biology techniques are essential for investigating the impact of this compound on gene expression and for manipulating gene function to understand underlying mechanisms.

Gene Expression Analysis (e.g., RT-PCR, mRNA Microarray)

Gene expression analysis techniques, such as Reverse Transcription Polymerase Chain Reaction (RT-PCR) and mRNA microarrays, are used to measure the activity of genes by quantifying the levels of messenger RNA (mRNA) transcripts present in a sample. RT-PCR is a sensitive method for quantifying the expression of specific genes, while microarrays allow for the simultaneous analysis of the expression of thousands of genes. nih.govthermofisher.com These techniques provide insights into how a compound like this compound affects cellular processes at the transcriptional level.

Research involving this compound has utilized RT-PCR and mRNA microarray analysis to examine the expression of genes related to lipid metabolism pathways, such as the 5-LO/FLAP pathway. aai.orgresearchgate.netresearchgate.net By comparing gene expression profiles in cells or tissues treated with this compound versus controls, researchers can identify which genes are upregulated or downregulated in response to the compound. For example, studies have shown that certain cancer cells preferentially express genes of the 5-LO/LT pathway, and gene expression analysis can confirm this and assess the impact of this compound on these expression levels. researchgate.net

Data from gene expression analysis has shown that 4T1-PE cells express genes of the 5-LO/LT pathway, including 5-LO, FLAP, LTA4 hydrolase (LTA4H), and LTC4 synthase (LTC4S), as determined by mRNA microarray and RT-PCR. researchgate.net Treatment with this compound was used in conjunction with these analyses to investigate the role of this pathway in tBreg generation. researchgate.net

Genetic Manipulation and Knockdown Strategies (e.g., shRNA-mediated FLAP knockdown)

Genetic manipulation techniques, particularly gene knockdown strategies, are employed to reduce or eliminate the expression of specific genes to study their function and their involvement in biological processes influenced by compounds like this compound. Short hairpin RNA (shRNA) is a common tool used for gene knockdown, where an engineered RNA molecule is introduced into cells to silence the expression of a target mRNA. idtdna.comhorizondiscovery.comsigmaaldrich.com This allows researchers to determine if the effects of this compound are dependent on the presence or activity of a particular protein.

In the context of this compound research, shRNA-mediated knockdown has been used to investigate the role of specific proteins, such as FLAP (5-lipoxygenase-activating protein), in pathways affected by the compound. aai.orgresearchgate.net By knocking down FLAP expression, researchers can assess whether this compound's effects on, for example, the generation of tBregs, are mediated through its action on the 5-LO/FLAP pathway. aai.orgresearchgate.net Studies have shown that shRNA-induced knockdown of FLAP in certain cancer cells completely blocked tBreg generation, similar to the effect observed with pharmacological inhibitors like this compound. aai.orgresearchgate.net

In Vivo Preclinical Model Design and Evaluation

In vivo preclinical models, typically involving laboratory animals, are crucial for evaluating the effects of this compound in a complex biological system that mimics disease conditions. These models allow researchers to study the compound's impact on disease progression, immune responses, and other physiological parameters.

Animal Model Selection and Experimental Design

The selection of an appropriate animal model is critical for preclinical studies. Models are chosen based on their relevance to the human disease being investigated and their suitability for studying the specific biological pathways targeted by this compound. Experimental design involves determining the route and frequency of administration, the duration of the study, the endpoints to be measured, and the sample size. Animal care and experimental procedures are conducted in accordance with ethical guidelines. aai.orgnih.gov

Studies involving this compound have utilized mouse models, such as BALB/c mice, to investigate its effects in the context of cancer. aai.orgnih.gov These models are challenged with cancer cells, and the impact of this compound on tumor growth, metastasis, and immune cell populations is evaluated. aai.orgnih.gov Experimental designs involve administering the compound and monitoring various parameters over time. aai.orgnih.gov

Sample Collection and Analysis from Biological Fluids and Tissues

Sample collection from biological fluids (e.g., serum, conditioned medium) and tissues is a critical step in in vivo studies. These samples are then subjected to various analytical techniques to measure the levels of specific molecules, assess cellular composition, and evaluate gene and protein expression. Proper sample handling and storage are essential to maintain sample integrity. plos.orgcreative-proteomics.comnih.gov

In studies with this compound, biological fluids like serum and conditioned medium have been collected to measure levels of lipid mediators such as LTB4 using techniques like ELISA. aai.orgnih.gov Tissue samples, such as lymph nodes and tumor tissue, are collected for analysis using techniques like flow cytometry for immunophenotyping or molecular biology techniques for gene expression analysis. aai.orgnih.gov These analyses help correlate the presence and effects of this compound with changes in specific biomarkers and cell populations within a living organism. Research has shown that treatment with this compound can significantly reduce levels of LTB4 in both in vitro conditioned medium and in vivo serum samples from tumor-bearing mice. aai.orgnih.gov

Medicinal Chemistry and Chemical Biology Approaches

Medicinal chemistry and chemical biology are central to the study of bioactive small molecules. Medicinal chemistry focuses on the design, synthesis, and development of pharmaceutical agents, while chemical biology employs chemical principles and techniques to study and manipulate biological systems. uu.nl Applied to this compound, these fields seek to elucidate its mechanism of action at a molecular level and explore its potential as a therapeutic agent or a research tool.

Structure-Activity Relationship (SAR) Studies in Compound Design

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how discrete changes to a molecule's chemical structure affect its biological activity. slideshare.netresearchgate.netashp.org By systematically modifying different parts of the this compound molecule and evaluating the resulting changes in its activity against its targets (COX-2 and 5-LO), researchers can identify which functional groups and structural features are crucial for its inhibitory potency and selectivity. uit.nobertin-bioreagent.comcaymanchem.comcaymanchem.com

This compound is known as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LO). uit.nobertin-bioreagent.comcaymanchem.comcaymanchem.com Its inhibitory activity has been reported with IC50 values of 50 nM for COX-2 and 3 nM for 5-LO. uit.nobertin-bioreagent.comcaymanchem.comcaymanchem.com The selectivity for COX-2 over COX-1 is reported to be greater than 200-fold. bertin-bioreagent.comcaymanchem.comcaymanchem.com These initial activity data provide a baseline for SAR studies.

While specific detailed SAR data for this compound beyond its reported IC50 values and selectivity were not extensively found in the provided search results, the principle of SAR is directly applicable to optimizing its dual inhibitory profile and exploring its activity in different biological contexts, such as its reported apoptosis-inducing properties in prostate cancer cell lines (PC3 and LNCaP). bertin-bioreagent.comcaymanchem.comcaymanchem.com

Table 1: this compound Baseline Activity Data

TargetIC50 ValueSelectivity vs. COX-1
COX-250 nM>200-fold
5-LO3 nMN/A

Note: N/A indicates that selectivity data against COX-1 is not applicable for the 5-LO target.

Synthetic Methodologies for Analog Generation

The ability to perform SAR studies is contingent upon the capacity to synthesize this compound and its various analogs. Synthetic organic chemistry plays a critical role in creating these compounds. Generating a library of analogs with targeted structural modifications requires robust and efficient synthetic routes.

The synthesis of this compound, a methoxytetrahydropyran derivative, was reported by Barbey et al. in 2002. caymanchem.comcaymanchem.com This original synthesis would serve as the foundation for generating analogs. Depending on the specific modifications intended for SAR studies, different synthetic strategies and methodologies would be employed. These could involve:

Parallel Synthesis: Creating multiple analogs simultaneously by performing similar reactions on different starting materials or using different reagents.

Combinatorial Chemistry: Generating large libraries of structurally related compounds. mcgill.ca

Directed Synthesis: Designing specific synthetic routes to target analogs with desired structural features based on initial SAR insights or computational predictions.

The specific synthetic steps and reagents used would depend on the complexity of the desired analog and the position of modification on the this compound scaffold (the core chemical structure). For instance, modifying the fluorophenyl group might involve different reactions than altering the methylsulfonylphenyl moiety or the central pyrazole (B372694) ring. Access to diverse chemical building blocks and expertise in various reaction types are essential for successful analog generation.

Computational Modeling and Simulation for Target Interaction Prediction

Computational methods are increasingly integrated into medicinal chemistry and chemical biology to complement experimental studies. mcgill.caembl.orgarxiv.org For this compound, computational modeling and simulation can provide valuable insights into how the molecule interacts with its biological targets, COX-2 and 5-LO, at the atomic level. nih.govarxiv.orgnih.govarxiv.orgmdpi.com

Key computational approaches applicable to this compound research include:

Molecular Docking: This technique predicts the preferred binding orientation (pose) of a small molecule like this compound within the binding site of a target protein (COX-2 or 5-LO). nih.gov Docking scores can estimate the binding affinity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the interaction between this compound and its target proteins over time. This can reveal the stability of the binding pose, conformational changes in the protein or ligand upon binding, and the role of water molecules and protein residues in the interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling: While SAR focuses on qualitative relationships, QSAR aims to build mathematical models that correlate structural descriptors of a series of compounds with their biological activity. slideshare.netresearchgate.netchemmethod.com A QSAR model built using this compound and its analogs could potentially predict the activity of new, untested analogs.

Binding Free Energy Calculations: More advanced computational methods can estimate the binding free energy, providing a more rigorous prediction of binding affinity than simple docking scores.

These computational techniques can help:

Rationalize the observed activity and selectivity of this compound.

Guide the design of new analogs with potentially improved potency, selectivity, or other desired properties by predicting how structural modifications might affect binding.

Identify key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) between this compound and the amino acid residues in the binding sites of COX-2 and 5-LO.

While specific computational studies on this compound were not detailed in the provided search results, the application of these methodologies is standard practice in the field to understand the molecular basis of a compound's activity and to inform the design of improved inhibitors. embl.orgnih.govarxiv.orgnih.govarxiv.orgmdpi.com

Table 2: Applications of Computational Methods in this compound Study

Computational MethodApplication in this compound Research
Molecular DockingPredicting binding pose and estimating binding affinity to COX-2 and 5-LO.
Molecular Dynamics SimulationsStudying the dynamic stability of this compound-target complexes and identifying key interactions.
QSAR ModelingDeveloping predictive models for the activity of this compound analogs based on their structures.
Binding Free Energy CalculationsProviding more accurate predictions of binding affinity.

Future Research Directions and Unexplored Avenues

Elucidation of Novel Molecular Targets and Off-Target Interactions

While CAY10416 is characterized as a dual COX-2/5-LO inhibitor, the full spectrum of its molecular interactions warrants further investigation. Research indicating its influence on LTB4 levels and subsequent effects on tBreg modulation suggests potential interactions with other enzymes or signaling pathways involved in eicosanoid metabolism and immune regulation. Future studies should employ unbiased approaches, such as activity-based protein profiling or thermal proteome profiling, to identify any novel direct or indirect molecular targets beyond COX-2 and 5-LO. Additionally, comprehensive off-target screening is crucial to understand potential unintended interactions that could contribute to its biological effects or inform on potential liabilities, ensuring a complete profile of its molecular pharmacology.

Exploration in Emerging Disease Models and Pathologies

The current research on this compound has primarily focused on inflammatory diseases and prostate cancer nih.gov. Given the multifaceted roles of COX and 5-LO pathways, as well as the involvement of the LTB4-tBreg axis in various pathological conditions, exploring the efficacy of this compound in other disease models is a critical future direction. This could include investigating its potential in other types of cancer where eicosanoid metabolism or immunosuppression plays a significant role, such as breast cancer where LTB4 has been implicated. Furthermore, its effects could be explored in models of other inflammatory or autoimmune diseases where dual inhibition of COX and 5-LO may offer therapeutic benefits.

Development of Advanced Chemical Biology Probes and Imaging Agents

To gain a more comprehensive understanding of this compound's in vivo behavior, including its absorption, distribution, metabolism, and excretion (ADME) profile, the development of advanced chemical biology tools is essential. Synthesizing tagged versions of this compound, such as those with fluorescent or radioactive labels, could enable in vivo imaging studies to track its distribution and accumulation in target tissues. The creation of affinity probes based on this compound would also facilitate the isolation and identification of its interacting proteins and cellular targets in a biological context, providing further validation and potentially uncovering new binding partners.

Integration with Multi-Omics Approaches for Comprehensive Mechanistic Insight

To move beyond a focus on individual targets, integrating multi-omics approaches can provide a systems-level understanding of how this compound affects cellular processes. Transcriptomic analysis (RNA sequencing) could reveal changes in gene expression profiles in response to this compound treatment, highlighting affected pathways. Proteomic studies could identify alterations in protein abundance and post-translational modifications. Metabolomic profiling could shed light on how this compound influences cellular metabolism, particularly the intricate network of lipid mediators. Combining these datasets will offer a holistic view of the molecular mechanisms underlying this compound's observed biological effects and could uncover previously unrecognized pathways.

Q & A

Q. How should researchers ethically access and share proprietary data on this compound’s preclinical trials?

  • Methodological Answer : Follow institutional guidelines for material transfer agreements (MTAs). For restricted datasets, submit formal requests to Cambridge University Press-style repositories, including research objectives, methodology, and a data-sharing plan .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.